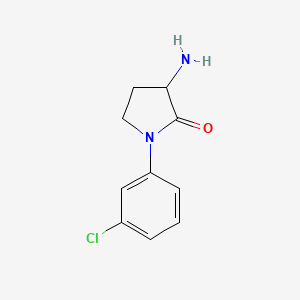
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, which includes “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .Aplicaciones Científicas De Investigación
Anticonvulsant Research
This compound has been studied for its potential use in anticonvulsant therapy. Research suggests that it may interact with ion channels, which are crucial in the development and treatment of epilepsy .
Antinociceptive Activity
Studies have also explored the antinociceptive properties of this compound, which could make it a candidate for developing new pain relief medications .
Chemical Properties Analysis
The chemical properties of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one , such as melting point, boiling point, and molecular weight, are essential for its application in various research fields, including material science and chemical synthesis .
Antimicrobial Effectiveness
Some derivatives of pyrrolidinone have shown antimicrobial effects against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating potential applications in antimicrobial research .
Molecular Docking Studies
The compound’s structure has been used in molecular docking studies to explore its interaction with biological targets, which is fundamental in drug design and discovery processes .
Bioavailability and Solubility Studies
The solubility and bioavailability of this compound are critical parameters in pharmaceutical research, affecting drug formulation and delivery strategies .
MDPI - Synthesis, Anticonvulsant, and Antinociceptive Activity ChemicalBook - 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one BLD Pharm - 1250022-31-1 Chemsrc - 1-(3-aminophenyl)pyrrolidin-2-one Springer - Biological Importance of Pyrrolone and Pyrrolidinone
Propiedades
IUPAC Name |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMDDEDHCSXWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)











